2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction mixture is then subjected to a series of purification steps, including washing with hexane and water, to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzimidazole scaffold allows for substitution reactions, particularly at the phenyl and pyrimido rings.
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole scaffold allows it to bind to various enzymes and receptors, influencing biological processes. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The presence of electron-donating groups (e.g., hydroxyl, methoxy) enhances its bioactivity, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) may decrease its inhibitory effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate include other benzimidazole derivatives such as:
- Osimertinib
- Navelbine
- Alectinib
- Nocodazole
- Abermaciclib
- Vinblastine
These compounds share the benzimidazole scaffold but differ in their substituent groups, which influence their bioactivity and therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-13-18(20(26)28-11-10-27-2)19(14-6-5-7-15(25)12-14)24-17-9-4-3-8-16(17)23-21(24)22-13/h3-9,12,19,25H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
VFNOUHWFQYMJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)O)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.